molecular formula C10H13ClFNO3 B13644922 methyl O-(4-fluorophenyl)serinate hydrochloride

methyl O-(4-fluorophenyl)serinate hydrochloride

Cat. No.: B13644922
M. Wt: 249.66 g/mol
InChI Key: JJWDPIBKIFOSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenoxy group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivativeThe reaction conditions often include the use of a dehydrating agent, such as thionyl chloride, and a catalyst, such as pyridine, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amino alcohols, fluorinated ketones, and azide compounds. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and fluorophenoxy groups allow it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride include:

Uniqueness

What sets methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride apart from these similar compounds is the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Properties

Molecular Formula

C10H13ClFNO3

Molecular Weight

249.66 g/mol

IUPAC Name

methyl 2-amino-3-(4-fluorophenoxy)propanoate;hydrochloride

InChI

InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H

InChI Key

JJWDPIBKIFOSBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC=C(C=C1)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.